Cas no 1080636-38-9 (3-Cyclopentylcyclobutan-1-one)

3-Cyclopentylcyclobutan-1-one 化学的及び物理的性質
名前と識別子
-
- F1913-0505
- EN300-252687
- SCHEMBL427801
- AKOS023841218
- 1080636-38-9
- 3-cyclopentylcyclobutan-1-one
- 3-Cyclopentylcyclobutan-1-one
-
- インチ: 1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2
- InChIKey: STYWWMIFJQPWDI-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C1)C1CCCC1
計算された属性
- せいみつぶんしりょう: 138.104
- どういたいしつりょう: 138.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Cyclopentylcyclobutan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1913-0505-0.5g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95%+ | 0.5g |
$1396.0 | 2023-09-06 | |
Life Chemicals | F1913-0505-1g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95%+ | 1g |
$1470.0 | 2023-09-06 | |
Life Chemicals | F1913-0505-2.5g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95%+ | 2.5g |
$2940.0 | 2023-09-06 | |
Enamine | EN300-252687-2.5g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95.0% | 2.5g |
$3304.0 | 2025-02-20 | |
Aaron | AR01C3FU-250mg |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95% | 250mg |
$1174.00 | 2025-02-14 | |
1PlusChem | 1P01C37I-10g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 93% | 10g |
$9023.00 | 2023-12-26 | |
1PlusChem | 1P01C37I-2.5g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 93% | 2.5g |
$4146.00 | 2023-12-26 | |
TRC | C230331-100mg |
3-Cyclopentylcyclobutan-1-one |
1080636-38-9 | 100mg |
$ 410.00 | 2022-04-01 | ||
Enamine | EN300-252687-5.0g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95.0% | 5.0g |
$4890.0 | 2025-02-20 | |
Life Chemicals | F1913-0505-10g |
3-cyclopentylcyclobutan-1-one |
1080636-38-9 | 95%+ | 10g |
$6245.0 | 2023-09-06 |
3-Cyclopentylcyclobutan-1-one 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-Cyclopentylcyclobutan-1-oneに関する追加情報
3-Cyclopentylcyclobutan-1-one (CAS 1080636-38-9): A Versatile Cyclic Ketone in Modern Chemistry
3-Cyclopentylcyclobutan-1-one (CAS 1080636-38-9) is a unique cyclic ketone compound that has garnered significant attention in pharmaceutical and materials science research. This bicyclic structure combines the cyclopentyl group with a cyclobutanone core, creating a molecular architecture with interesting steric and electronic properties. The compound's molecular formula C9H14O and molecular weight 138.21 g/mol make it an attractive building block for various synthetic applications.
The growing interest in 3-Cyclopentylcyclobutan-1-one synthesis reflects its potential as a precursor for bioactive molecules. Researchers are particularly interested in its ring strain properties and how the cyclopentyl substituent affects the reactivity of the cyclobutanone moiety. Recent studies have explored its use in developing novel small molecule therapeutics, especially in targeting protein-protein interactions where its rigid structure may provide unique binding advantages.
From a synthetic chemistry perspective, 3-Cyclopentylcyclobutan-1-one derivatives have shown promise in asymmetric synthesis applications. The compound's stereochemical control elements make it valuable for constructing complex molecular architectures. Many researchers search for information about 3-Cyclopentylcyclobutan-1-one reactivity and 3-Cyclopentylcyclobutan-1-one synthetic routes, as these aspects are crucial for its application in drug discovery programs.
The physical properties of 3-Cyclopentylcyclobutan-1-one include a characteristic ketone carbonyl stretch in infrared spectroscopy (typically around 1750-1780 cm⁻¹) and distinct NMR spectral features. These analytical signatures are important for researchers working on structure-activity relationship studies or developing new analytical methods for cyclic ketones. The compound's boiling point and solubility profile are also frequently searched parameters in chemical databases.
Recent advancements in green chemistry have sparked interest in more sustainable approaches to synthesizing 3-Cyclopentylcyclobutan-1-one analogs. Many researchers are investigating catalytic methods for cyclobutanone formation that could reduce waste and improve atom economy. This aligns with the pharmaceutical industry's growing focus on sustainable synthetic routes and green manufacturing practices.
The potential applications of 3-Cyclopentylcyclobutan-1-one extend beyond pharmaceuticals. Materials scientists are exploring its use in developing novel polymeric materials and specialty chemicals. The compound's rigid structure could impart desirable mechanical properties to polymers, making it interesting for high-performance material design. These applications have led to increased patent activity surrounding 3-Cyclopentylcyclobutan-1-one-containing compositions.
For researchers working with 3-Cyclopentylcyclobutan-1-one, understanding its storage stability and handling precautions is essential. While not classified as hazardous, proper laboratory safety protocols should always be followed when handling organic compounds. The scientific community continues to investigate the full potential of this interesting molecule, with new applications emerging in fields ranging from medicinal chemistry to material science.
The commercial availability of 3-Cyclopentylcyclobutan-1-one has improved in recent years, with several specialty chemical suppliers now offering this compound. Researchers often search for information about 3-Cyclopentylcyclobutan-1-one price and 3-Cyclopentylcyclobutan-1-one purity specifications, reflecting the growing demand for this building block. Quality control parameters such as HPLC purity and residual solvent content are particularly important for pharmaceutical applications.
Future research directions for 3-Cyclopentylcyclobutan-1-one may include exploring its potential in chiral auxiliary applications or as a scaffold for metal-organic frameworks. The compound's unique structural features continue to inspire chemists to develop innovative synthetic methodologies and discover new applications. As the scientific community's understanding of this molecule deepens, we can expect to see more publications and patents featuring 3-Cyclopentylcyclobutan-1-one derivatives in various cutting-edge applications.
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